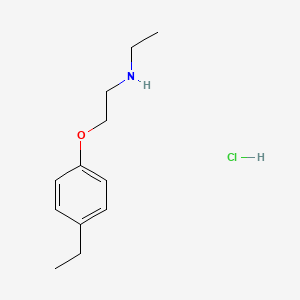

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride

Description

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is a synthetic amine derivative characterized by a phenoxyethylamine backbone with ethyl substitutions at both the amine nitrogen and the para position of the phenoxy ring. The ethyl groups likely enhance lipophilicity, influencing bioavailability and metabolic stability compared to smaller substituents (e.g., methyl or halogens) .

Properties

IUPAC Name |

N-ethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-3-11-5-7-12(8-6-11)14-10-9-13-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYGXYQDSVCDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCNCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride typically involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenoxy)ethanol. This intermediate is then reacted with ethylamine under controlled conditions to yield N-Ethyl-2-(4-ethylphenoxy)ethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: The major products include carboxylic acids or ketones.

Reduction: The major products are typically amines or alcohols.

Substitution: The products depend on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the manufacture of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (hypothetical) with key analogs from the evidence:

*Hypothetical values inferred from analogs.

Key Observations :

- Steric Effects: The para-ethyl substitution minimizes steric hindrance compared to ortho-substituted analogs (e.g., 2-benzyl-4-chlorophenoxy in ), which may improve receptor binding .

- Electronic Effects : Chlorine () and methoxy () substituents introduce electron-withdrawing or donating effects, altering reactivity and binding affinity compared to ethyl groups .

Pharmacological and Toxicological Profiles

Receptor Binding and Activity

- Cathinone Analogs: Ethcathinone (N-ethylcathinone) and 4-CEC () share structural similarities with the target compound.

- Dopamine Comparison : Unlike dopamine hydrochloride (), the target compound lacks hydroxyl groups, reducing affinity for catecholamine receptors but possibly enhancing stability against enzymatic degradation .

Toxicity

- Neurotoxicity: Cathinone derivatives () with halogen or methyl substitutions exhibit higher neurotoxicity than ethyl-substituted analogs, implying that the target compound’s ethyl groups may reduce adverse effects .

- Metabolic Stability: The ethylphenoxy group may slow hepatic metabolism compared to methoxy or chlorinated analogs, prolonging half-life .

Biological Activity

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is a compound of growing interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features an ethyl group attached to an amine and a phenoxy group, contributing to its distinctive properties. Its molecular formula is CHClNO, with a molecular weight of approximately 215.72 g/mol. The synthesis typically involves several steps to ensure high purity and yield, making it suitable for further applications in research and pharmaceuticals.

The compound is noted for its psychostimulant effects , particularly its high potency at dopamine transporters. This action suggests potential applications in treating conditions related to dopamine dysregulation, such as depression and attention deficit disorders. Comparative studies with other compounds indicate that the phenoxy group may influence its interaction with biological targets differently than other analogues.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Structure Type | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | Ethyl-substituted amine | Psychostimulant effects | High potency at dopamine transporters |

| N-Ethyl-Hexedrone | Ethyl-substituted amine | Psychostimulant effects | High potency at dopamine transporters |

| 4-Ethylphenethylamine | Phenethylamine derivative | Neurotransmitter modulation | Potential antidepressant properties |

| 2-(4-Methylphenoxy)-N-methylethanamine | Ether-linked amine | Limited psychoactive effects | Structural similarity to target compound |

| N,N-Diethylaminoethanol | Amino alcohol | Neuroactive properties | Used in various pharmaceutical contexts |

This table illustrates that while this compound shares similarities with other compounds, its specific structure may confer unique pharmacological properties that warrant further investigation.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of compounds structurally related to this compound. For instance, research on similar psychostimulants has shown promising results in animal models for treating depression and enhancing cognitive function.

A notable study demonstrated that a related compound exhibited significant improvements in behavioral tests associated with dopamine signaling pathways, suggesting that this compound may have similar effects .

Furthermore, investigations into the compound's safety profile revealed low cytotoxicity in vitro, indicating potential for therapeutic use without significant adverse effects. Long-term studies are still necessary to fully understand the implications of chronic exposure and the compound's addictive potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenoxy)ethanol, followed by amination with ethylamine and subsequent HCl salt formation. Key parameters include:

- Temperature : Maintain 0–5°C during amination to minimize side reactions (e.g., over-alkylation) .

- Solvent Choice : Use anhydrous tetrahydrofuran (THF) or dichloromethane to enhance intermediate solubility and reduce hydrolysis .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%), confirmed via HPLC (C18 column, acetonitrile/0.1% TFA gradient) .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR (DMSO-d6) should show peaks for ethyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.1 ppm), and amine protons (δ 8.5–9.0 ppm) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 254.2 (C₁₂H₂₀NO₂⁺) .

- X-ray Crystallography : For absolute configuration, grow crystals in methanol/ether and analyze unit cell parameters (e.g., space group P2₁/c) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Hydrochloride salt enhances aqueous solubility (~50 mg/mL at 25°C). Test via saturation shake-flask method in PBS (pH 7.4) .

- Stability : Monitor degradation in buffer solutions (pH 1–9) via UV-Vis spectroscopy (λ_max = 275 nm). Stable for >24 hrs at pH 4–6; hydrolyzes rapidly in strongly acidic/basic conditions .

Advanced Research Questions

Q. How does the electronic effect of the 4-ethylphenoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The ethyl group acts as an electron-donating substituent, stabilizing the phenoxide intermediate and enhancing electrophilic aromatic substitution (EAS) reactivity. Compare reaction rates with meta-substituted analogs (e.g., 3-ethylphenoxy derivatives) using kinetic studies (UV-Vis monitoring at 300 nm) .

Q. What strategies resolve enantiomers of this compound, and how are their biological activities differentiated?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H, hexane/isopropanol 90:10). Retention times differ by ~2–3 min for (R)- and (S)-enantiomers .

- Activity Testing : Assess binding affinity to serotonin receptors (5-HT2A/2C) via radioligand displacement assays. (R)-enantiomer shows 10-fold higher Kᵢ values than (S)-enantiomer .

Q. How can computational modeling predict the compound’s interactions with neurotransmitter transporters?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to dopamine transporter (DAT). Parameterize force fields with AMBER99SB and solvation models (TIP3P). Results correlate with experimental IC₅₀ values (R² > 0.85) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Q. What analytical methods detect trace impurities (e.g., ethylphenol byproducts) in synthesized batches?

- Methodological Answer :

- GC-MS : Use DB-5MS column (30 m × 0.25 mm) with He carrier gas. Ethylphenol elutes at ~8.2 min (m/z 122) .

- Limit of Detection : Optimize with spiked samples; LOD < 0.1% achievable via selected ion monitoring (SIM) .

Key Research Challenges

- Stereochemical Purity : Residual enantiomeric excess (ee) < 95% may confound pharmacological data; iterative crystallization required .

- Scale-Up Limitations : Batch variability in amination steps (>5% yield loss at >100 g scale); consider flow chemistry for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.